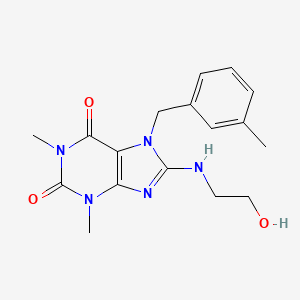

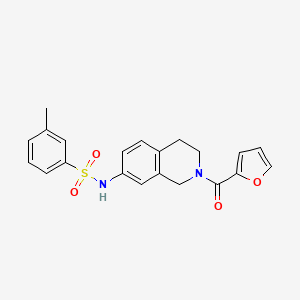

2-(Benzylamino)-N,N-dimethylacetamide;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds often involves various steps, including protective group strategies, cyclization reactions, and the use of organometallic reagents . For instance, benzylamine can be produced by several methods, the main industrial route being the reaction of benzyl chloride and ammonia .Molecular Structure Analysis

The molecular structure of related compounds like benzylamines is characterized by the presence of a benzyl group attached to an amine functional group . This structure can be further modified to include various substituents, which can influence the molecule’s reactivity and physical properties.Chemical Reactions Analysis

Benzylamines undergo a variety of chemical reactions, which are essential for their transformation into more complex molecules. These reactions include nucleophilic substitutions, reductions, and the formation of Schiff bases through coupling with aromatic aldehydes .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds like benzylamines are influenced by their molecular structure. For instance, benzylamine is a colorless water-soluble liquid with a weak, ammonia-like odor .Aplicaciones Científicas De Investigación

Biological Effects and Toxicology of Acetamide Derivatives

The study by Kennedy (2001) reviews the biological effects and toxicology of acetamide and its derivatives, including N,N-dimethylacetamide (DMAC), highlighting their commercial importance and the biological consequences of exposure. This information, while not directly related to "2-(Benzylamino)-N,N-dimethylacetamide;hydrochloride," suggests a basis for understanding the toxicological profile and biological effects of similar compounds (Kennedy, 2001).

Applications in Polymer and Biopolymer Synthesis

Petzold-Welcke et al. (2014) discuss the chemical modification of xylan, a biopolymer, to produce new ethers and esters with specific properties, which include reactions with various agents in different conditions. This research provides insights into how functional groups, similar to those in "this compound," can be utilized to modify biopolymers for specific applications, indicating the potential for scientific research applications in material science and bioengineering (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

Advanced Analytical Techniques and Solvent Properties

Kiefer, Noack, and Kirchner (2011) review the hydrogen bonding interactions of Dimethyl sulfoxide (DMSO) with cosolvents, providing valuable information on solvent properties and molecular interactions. This research could be relevant for understanding the solvent interactions and analytical applications of "this compound," especially in the context of its use in scientific experiments and formulations (Kiefer, Noack, & Kirchner, 2011).

Non-Toxic Solvent Use in Membrane Preparation

Figoli et al. (2014) discuss the challenges and developments towards using non-toxic solvents in membrane preparation, emphasizing the environmental and safety aspects of solvent selection. This context may provide insights into the considerations for using "this compound" in environmentally friendly and safe research practices, particularly in the field of membrane technology and solvent selection (Figoli, Marino, Simone, Nicolò, Li, He, Tornaghi, & Drioli, 2014).

Safety and Hazards

Propiedades

IUPAC Name |

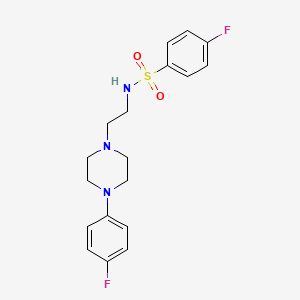

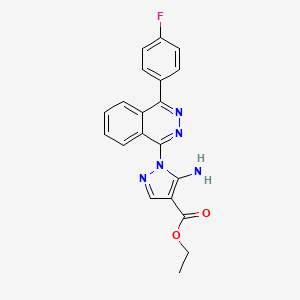

2-(benzylamino)-N,N-dimethylacetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O.ClH/c1-13(2)11(14)9-12-8-10-6-4-3-5-7-10;/h3-7,12H,8-9H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXHKRLFHZLDJGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CNCC1=CC=CC=C1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 3-[(2,4-difluorophenyl)methyl]-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2605785.png)

![1-[3,5-Dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]-2-(4-methylphenoxy)ethanone](/img/structure/B2605786.png)